2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide typically involves multi-step organic reactions. One common method includes the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process. This method does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar oxidative coupling methods. The process involves the use of readily available low-cost commodity chemicals, making it economically viable for large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide (DMSO), reducing agents such as sodium borohydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions include various sulfonyl and amine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-benzothiazolesulfenamide
- 1,2-bis(phenylsulfonyl)indole
- tert-butanesulfinamide
Uniqueness
Compared to these similar compounds, 2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide stands out due to its unique tetrahydroquinoline structure, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound in the fields of drug design and material science .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c26-30(27,17-15-19-8-3-1-4-9-19)24-21-14-13-20-10-7-16-25(23(20)18-21)31(28,29)22-11-5-2-6-12-22/h1-6,8-9,11-14,18,24H,7,10,15-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNSCTFAFQVOBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.